1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is not publicly available, structural analogs and functional group analysis provide insights into expected signals:
13C NMR Correlations :
Mass Spectrometry (MS)
Electron-impact (EI) mass spectrometry would reveal:
Infrared (IR) Spectroscopy
Key absorption bands would include:
- N–H stretch (piperidine): 3300–3500 cm⁻¹ (weak, due to limited hydrogen bonding).
- C–Cl stretch (thiazole): 600–800 cm⁻¹ (distinctive for aromatic chlorides).
- C=N/C–S vibrations (thiazole): 1570–1620 cm⁻¹ and 700–850 cm⁻¹, respectively.
Crystallographic Studies and Conformational Analysis
X-Ray Crystallography
While no experimental data exists for this compound, theoretical predictions suggest:
- Unit cell parameters : Likely monoclinic or orthorhombic symmetry due to the rigid thiazole-piperidine linkage.
- Space group : Common for substituted piperidines, such as P2₁/c or Pbca.
- Conformational preferences :
Conformational Flexibility
- Methylene bridge : Free rotation allows varying dihedral angles between the piperidine and thiazole planes.
- Thiazole substituents : Restricted rotation due to conjugation with the aromatic system.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) Studies
Theoretical investigations using B3LYP/6-31G(d) basis sets would yield:
Charge Distribution and Reactivity
- Electrophilic regions : Thiazole chlorine (δ⁺) and piperidine nitrogen (δ⁻).
- Nucleophilic sites : Thiazole sulfur and piperidine ring carbons.
Properties
IUPAC Name |
2-chloro-5-[(2-ethylpiperidin-1-yl)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2S/c1-2-9-5-3-4-6-14(9)8-10-7-13-11(12)15-10/h7,9H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIGSLIOAQWZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine typically involves the reaction of 2-chloro-1,3-thiazole with 2-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile or dimethylformamide, and may require the use of catalysts or reagents to facilitate the process . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom on the thiazole ring is susceptible to nucleophilic substitution. Key transformations include:
These reactions highlight the thiazole ring’s role as a reactive site for nucleophiles, particularly under mild conditions .
Oxidation Reactions
The thiazole sulfur atom undergoes oxidation:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | Thiazole sulfoxide/sulfone | Room temperature, aqueous |
| Potassium permanganate (KMnO₄) | Sulfonic acid derivatives | Acidic, elevated temperature |
Oxidation selectivity depends on reagent strength and stoichiometry. Sulfoxide intermediates are commonly observed .
Reduction Reactions
The thiazole ring and piperidine nitrogen participate in reduction:
| Reducing Agent | Target Site | Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Thiazole C=N bond | Partially saturated thiazoline |
| Lithium aluminum hydride (LiAlH₄) | Piperidine ring | Decahydroquinoline analogs |
Selective reduction of the thiazole ring requires controlled conditions to avoid over-reduction.
Cross-Coupling Reactions
The chloro-thiazole moiety enables transition metal-catalyzed couplings:
These reactions exploit the C–Cl bond’s reactivity for constructing complex architectures .
Ring Transformation Reactions
Heating with heterocyclic aldehydes induces cyclocondensation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 2-Formyl heterocycles | Acetic acid, trimethylamine | Z-Configured hetarylmethylidenethiazolidinones | 70–90% |
The Z-configuration is confirmed by ¹H NMR (δ 7.72–8.15 ppm for methylidene protons) .
Alkylation/Functionalization
The piperidine nitrogen serves as a site for alkylation:
| Reagent | Conditions | Product |
|---|---|---|
| Ethyl acrylate | Reflux, EtOH | N-Acylpiperidine derivatives |
| 4,6-Dichloropyrimidine | NaH, THF | Pyrimidine-piperidine hybrids |
These modifications enhance pharmacological activity, as seen in M₃ mAChR PAMs .
Critical Reaction Insights
-
Steric Effects : Bulky substituents on the thiazole ring (e.g., pyrazole) lead to diastereomeric mixtures .
-
Electronic Effects : Electron-withdrawing groups (EWGs) on aniline derivatives improve thiazolidinone yields .
-
Catalyst Optimization : Pd₂(dba)₃/XPhos systems enhance coupling efficiency compared to traditional Pd(PPh₃)₄ .
Scientific Research Applications
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell division, leading to antiproliferative effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several neonicotinoids, piperidine derivatives, and thiazole-containing molecules. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Core Functional Groups: The target compound’s 2-ethylpiperidine group contrasts with clothianidin’s nitroguanidine moiety. This difference likely alters receptor binding specificity, making clothianidin a potent insecticide , while the target compound’s activity remains underexplored.
Piperidine derivatives generally show lower acute mammalian toxicity (e.g., LD₅₀ > 2,000 mg/kg in rats for similar compounds) .
Biological Activity
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine (CAS No. 478064-78-7) is a chemical compound that has garnered attention for its potential biological activities . This compound features a thiazole ring, which is known for its pharmacological properties, and a piperidine moiety that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H17ClN2S |
| Molecular Weight | 244.78 g/mol |
| CAS Number | 478064-78-7 |
| Structure | Chemical Structure |
The biological activity of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine is primarily attributed to its interaction with various biological targets. Research indicates that compounds with thiazole and piperidine structures often exhibit antimicrobial , anti-inflammatory , and neuroprotective effects.
Antimicrobial Activity
Studies have shown that thiazole derivatives possess significant antimicrobial properties. The presence of the chlorine atom in this compound may enhance its efficacy against bacterial strains. For instance, a study demonstrated that similar thiazole compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine could potentially have similar effects .
Neuroprotective Effects
In silico studies have indicated that compounds with structural similarities to 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine can inhibit neurodegenerative processes by modulating pathways involved in oxidative stress and apoptosis . This suggests a potential for this compound in treating conditions like Alzheimer's disease.
In Vivo Studies
Research involving animal models has highlighted the potential therapeutic applications of this compound. For example, it has been evaluated for its efficacy in reducing pain and inflammation in models of neuropathic pain, showcasing its possible role as an analgesic agent .
Case Study: Neurodegenerative Disease Models
In a study focused on neurodegenerative diseases, researchers utilized molecular docking techniques to evaluate the binding affinity of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine to targets involved in neuroprotection. The results indicated favorable interactions with key proteins associated with Alzheimer's pathology, suggesting that this compound could be a candidate for further development in neuroprotective therapies .
Table of Biological Activities
Q & A
Q. What in silico tools can predict metabolic pathways or toxicity profiles for this compound?
- Methodological Answer :
- ADMET Prediction : Use software like SwissADME or ProTox-II to estimate bioavailability, cytochrome P450 interactions, and hepatotoxicity.
- Metabolite Identification : Simulate Phase I/II metabolism with tools such as Meteor (Lhasa Limited) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
